molecular formula C20H23N5O3 B11638961 7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B11638961
M. Wt: 381.4 g/mol
InChI Key: GCLCRONPJXCBRX-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound characterized by its unique structure, which includes an azepane ring, a dimethylphenyl group, and a nitro-substituted benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors to form the benzoxadiazole ring.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzoxadiazole ring.

    Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the dimethylphenyl group to the benzoxadiazole core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and benzoxadiazole core are key structural features that influence its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(3,4-dimethylphenyl)amino]propan-1-one
  • azepan-1-yl-(3,4-dimethylphenyl)methanone
  • 2-(azepan-1-yl)-1-(3,4-dimethylphenyl)ethan-1-amine

Uniqueness

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of the nitro-substituted benzoxadiazole core, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

7-(azepan-1-yl)-N-(3,4-dimethylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C20H23N5O3/c1-13-7-8-15(11-14(13)2)21-16-12-17(24-9-5-3-4-6-10-24)18-19(23-28-22-18)20(16)25(26)27/h7-8,11-12,21H,3-6,9-10H2,1-2H3

InChI Key

GCLCRONPJXCBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-])C

Origin of Product

United States

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